5-Methylfuran-2-isocyanate

描述

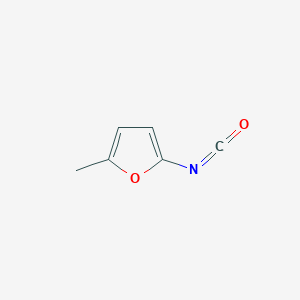

5-Methylfuran-2-isocyanate is an organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.111 g/mol. It is a derivative of furan, characterized by the presence of a methyl group at the 5-position and an isocyanate group at the 2-position. This compound is known for its reactivity and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-isocyanate can be synthesized through several methods, including the reaction of 5-methylfuran-2-carboxylic acid with phosgene or its derivatives. The reaction typically involves heating the starting material with phosgene in the presence of a suitable catalyst, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product.

化学反应分析

Types of Reactions: 5-Methylfuran-2-isocyanate undergoes various types of chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids and esters.

Reduction: Amines, including primary and secondary amines.

Substitution: Substituted furans and other heterocyclic compounds.

科学研究应用

Polymer Synthesis

Polyurethanes Production:

One of the primary applications of 5-Methylfuran-2-isocyanate is in the production of polyurethanes (PUs). PUs are versatile materials used in coatings, foams, and elastomers due to their excellent mechanical properties and durability. The incorporation of this compound can enhance the thermal stability and mechanical performance of PU products.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Tensile Strength | 30 MPa | Suitable for structural applications |

| Elongation at Break | 400% | High flexibility |

| Thermal Stability | Up to 200°C | Suitable for high-temperature uses |

| Density | 1.2 g/cm³ | Lightweight materials |

Biomedical Applications

Drug Delivery Systems:

Recent studies have explored the use of isocyanates, including this compound, in the development of drug delivery systems. The compound can be utilized to create biocompatible hydrogels that encapsulate drugs for controlled release. These hydrogels can be tailored for specific medical applications, such as targeted cancer therapy.

Case Study: Hydrogel Development

A study demonstrated that hydrogels synthesized using this compound exhibited enhanced drug-loading capacities and release profiles compared to traditional systems. The hydrogels maintained structural integrity while allowing for gradual drug release over extended periods, making them ideal candidates for long-term therapeutic applications .

Surface Functionalization

Graphene and Nanomaterials:

The reactivity of this compound allows it to be employed in surface functionalization processes. For instance, it can be used to modify graphene oxide surfaces, improving their dispersion in polymer matrices and enhancing their mechanical properties.

Table 2: Functionalization Outcomes

| Material | Functionalization Method | Result |

|---|---|---|

| Graphene Oxide | Reaction with Isocyanate | Improved solubility and dispersion |

| Glass Surfaces | Grafting with Isocyanates | Enhanced antifogging properties |

Environmental Considerations

As with many isocyanates, the environmental impact and toxicity of this compound must be considered. Research indicates that while it offers significant benefits in terms of material properties, proper handling and safety measures are essential due to its potential health risks associated with inhalation and skin exposure .

作用机制

The mechanism by which 5-Methylfuran-2-isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are crucial in the formation of various bioactive compounds and materials.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by reacting with their active sites.

Receptor Binding: It can bind to receptors, altering their activity and signaling pathways.

相似化合物的比较

5-Methylfuran-2-isocyanate is compared with other similar compounds, such as:

Furan-2-isocyanate: Lacks the methyl group, resulting in different reactivity and properties.

Methylfuran-3-isocyanate: The isocyanate group is at a different position, leading to variations in chemical behavior.

Isocyanates of other heterocycles: These compounds have different heterocyclic structures, affecting their reactivity and applications.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and applications in various fields.

生物活性

5-Methylfuran-2-isocyanate (5-MF2I) is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological activity of 5-MF2I, focusing on its toxicological properties, potential health effects, and relevant case studies.

This compound is an isocyanate derivative characterized by its furan ring structure. Isocyanates are known for their high reactivity, particularly with nucleophilic groups such as amines and alcohols. The molecular formula for 5-MF2I is C6H6N2O, and it has a molecular weight of approximately 134.12 g/mol.

Toxicological Profile

The biological activity of 5-MF2I can be inferred from studies on related isocyanates. Isocyanates are known to cause respiratory irritation and sensitization, leading to conditions such as occupational asthma. The following table summarizes key findings from studies on isocyanates:

Case Studies

A notable case study highlighted the respiratory effects of isocyanates in occupational settings. A 50-year-old male vehicle body painter developed symptoms consistent with isocyanate-induced asthma after prolonged exposure to paints containing isocyanates. Symptoms included wheezing, nasal obstruction, and excessive mucus production, which were alleviated with bronchodilators and corticosteroids . This case underscores the potential health risks associated with exposure to compounds like 5-MF2I.

The mechanism by which isocyanates exert their biological effects typically involves the formation of adducts with proteins, leading to immune responses. For instance, inhalation of isocyanates can result in the modification of lung proteins, triggering sensitization and subsequent allergic reactions in susceptible individuals . The involvement of Th1 and Th2 immune responses has been documented in animal models exposed to isocyanates, indicating a complex immunological profile that may be relevant for understanding the effects of 5-MF2I .

Safety and Regulatory Considerations

Due to the known risks associated with isocyanates, regulatory assessments are critical for compounds like 5-MF2I. The U.S. Environmental Protection Agency (EPA) and other international bodies have established guidelines for exposure limits and safety measures in occupational settings involving isocyanates .

常见问题

Q. What are the recommended synthetic routes for 5-Methylfuran-2-isocyanate, and how do reaction conditions influence yield?

Basic Research Focus

this compound can be synthesized via carbamoylation of 5-methylfurfurylamine using phosgene or its safer alternatives (e.g., trichloromethyl chloroformate). Reaction conditions such as temperature (optimized at 0–5°C to prevent side reactions), solvent polarity (non-polar solvents like dichloromethane improve selectivity), and stoichiometric ratios of reagents significantly impact yield. Purification via fractional distillation under reduced pressure is critical to isolate the isocyanate group from byproducts like urea derivatives .

Q. How can researchers resolve contradictions in reported stability data of this compound under different environmental conditions?

Advanced Research Focus

Discrepancies in stability studies often arise from variations in humidity, temperature, or light exposure. To resolve these:

Conduct systematic literature reviews to identify experimental variables (e.g., storage conditions, analytical methods).

Replicate conflicting studies under standardized parameters (e.g., 25°C, inert atmosphere, UV-shielded containers).

Use kinetic modeling to quantify degradation rates and identify critical stability-limiting factors (e.g., hydrolysis susceptibility of the isocyanate group).

Validate findings with advanced spectroscopic techniques (e.g., FT-IR tracking NCO peak attenuation over time) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Basic Research Focus

- NMR : Look for a singlet at ~120–125 ppm (carbonyl carbon of isocyanate, ) and furan proton signals between 6.5–7.5 ppm ().

- FT-IR : A sharp peak at ~2250–2270 cm confirms the isocyanate (-NCO) group.

- Mass Spectrometry : Molecular ion [M] at m/z 123 and fragment ions (e.g., loss of CO at m/z 79) validate the structure .

Q. What strategies can be employed to assess the compound’s reactivity in multi-step syntheses while minimizing side reactions?

Advanced Research Focus

Protection-Deprotection : Temporarily block the isocyanate group using silylating agents (e.g., TMSCl) during reactive steps.

In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction kinetics dynamically.

Computational Screening : Predict competing pathways (e.g., nucleophilic attacks on the furan ring vs. isocyanate) using DFT calculations to optimize reaction trajectories .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye contact; administer fresh air if inhaled. Avoid ethanol for decontamination (risk of exothermic reaction).

- Waste Management : Neutralize residual isocyanate with aqueous ammonia before disposal .

Q. How can computational modeling be integrated with experimental data to predict the isocyanate group’s reactivity in novel furan derivatives?

Advanced Research Focus

Parameterize Force Fields : Use experimental NMR shifts and IR frequencies to refine molecular dynamics simulations.

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the furan ring and isocyanate group.

Hybrid Workflows : Combine QSAR models with high-throughput screening to prioritize derivatives with optimal reactivity profiles .

属性

IUPAC Name |

2-isocyanato-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAVBXPALJZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。